molecular formula C18H14O4 B252615 2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate

2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate

Katalognummer: B252615
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: MXFLHILIWMWMLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study, including medicine, biology, and chemistry. This compound is a member of the coumarin family and is commonly referred to as coumarin-3-carboxylic acid 3,4-dimethylbenzyl ester or CDMB.

Wirkmechanismus

The mechanism of action of 2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, coagulation, and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, this compound has been shown to inhibit the activity of thrombin, a key enzyme involved in blood coagulation, and to scavenge free radicals, which are implicated in oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application and concentration used. In general, this compound has been shown to possess anticoagulant, anti-inflammatory, and antioxidant properties, which are attributed to its ability to inhibit various enzymes and signaling pathways involved in these processes. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate in lab experiments include its ease of synthesis, low cost, and diverse applications in various fields of scientific research. Additionally, this compound exhibits low toxicity and is relatively stable under various experimental conditions. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may require the use of organic solvents, and its potential for non-specific binding to biological molecules, which may affect the accuracy of experimental results.

Zukünftige Richtungen

There are several future directions for the research and development of 2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate. One potential direction is the further exploration of its applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another potential direction is the development of more efficient synthesis methods and modifications of the compound's structure to enhance its activity and selectivity. Additionally, the use of this compound as a fluorescent probe and photosensitizer in biological and medical applications may be further explored and optimized.

Synthesemethoden

The synthesis of 2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate can be achieved through several methods, including the Knoevenagel condensation reaction, the Claisen-Schmidt condensation reaction, and the Friedel-Crafts acylation reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde with a malonic acid derivative to form an enolate, which then reacts with an aromatic aldehyde to form the desired product. The Claisen-Schmidt condensation reaction involves the reaction of two carbonyl compounds, usually an aldehyde and a ketone, to form an α,β-unsaturated carbonyl compound. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst to form an aromatic ketone.

Wissenschaftliche Forschungsanwendungen

2-oxo-2H-chromen-4-yl 3,4-dimethylbenzoate has been extensively studied for its potential applications in various fields of scientific research, including medicine, biology, and chemistry. In medicine, this compound has been shown to possess anticoagulant, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of cardiovascular diseases, cancer, and other inflammatory conditions. In biology, this compound has been used as a fluorescent probe for the detection of DNA and RNA, as well as a photosensitizer for photodynamic therapy. In chemistry, this compound has been used as a building block for the synthesis of various organic compounds, including coumarin derivatives and heterocyclic compounds.

Eigenschaften

Molekularformel

C18H14O4

Molekulargewicht

294.3 g/mol

IUPAC-Name

(2-oxochromen-4-yl) 3,4-dimethylbenzoate

InChI

InChI=1S/C18H14O4/c1-11-7-8-13(9-12(11)2)18(20)22-16-10-17(19)21-15-6-4-3-5-14(15)16/h3-10H,1-2H3

InChI-Schlüssel

MXFLHILIWMWMLE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.